Bcecf AM

Flow cytoenzymology Intracellular retention Efflux kinetics

Select BCECF-AM for definitive intracellular pH quantification. Unlike fluorescein diacetate (FDA) or carboxyfluorescein diacetate (CFDA), BCECF-AM delivers an efflux half-life exceeding 2 hours, ensuring stable ratiometric calibration (490/440 nm) and eliminating rapid dye leakage artifacts. This validated probe supports standalone pH measurements, dual-loading with Fura-2 AM for simultaneous pH and calcium assays, and P-glycoprotein transport activity assessment (Km ~2 µM). For short-term lymphocyte migration tracking, its distinct spectral profile enables unambiguous dual-population flow cytometry with Calcein-AM. Choose BCECF-AM for unmatched cellular retention and reproducible quantitative data.

Molecular Formula C84H80O42
Molecular Weight 1761.5 g/mol
Cat. No. B10800926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcecf AM
Molecular FormulaC84H80O42
Molecular Weight1761.5 g/mol
Structural Identifiers
SMILESCC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=C(C=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C.CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=CC(=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C
InChIInChI=1S/2C42H40O21/c1-22(43)52-17-57-34-15-36-32(13-27(34)7-10-38(48)59-19-54-24(3)45)42(31-9-6-29(12-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-14-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44;1-22(43)52-17-57-34-15-36-32(12-27(34)7-10-38(48)59-19-54-24(3)45)42(31-14-29(6-9-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-13-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44/h2*6,9,12-16H,7-8,10-11,17-21H2,1-5H3
InChIKeyJBGGWLORWOIHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCECF-AM for Quantitative Intracellular pH Measurement: Core Specifications for Scientific Procurement


BCECF-AM (2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a cell-permeant, dual-excitation ratiometric fluorescent pH indicator widely employed for cytosolic pH quantification. The uncharged, nonfluorescent AM ester readily diffuses across cell membranes and undergoes hydrolysis by intracellular esterases to yield the charged, fluorescent BCECF free acid, which is effectively trapped within the cytoplasmic compartment . BCECF exhibits a pKa of approximately 6.98, positioning its maximal sensitivity within the physiological pH range of 6.5–7.5, and enables ratiometric measurement via excitation at pH-sensitive (~490 nm) and isosbestic (~440 nm) wavelengths with emission monitored at ~535 nm .

Why BCECF-AM Cannot Be Substituted with Generic Fluorescein-Based Esters in Cellular pH Assays


Substitution of BCECF-AM with alternative fluorescein-based esters (e.g., fluorescein diacetate/FDA or carboxyfluorescein diacetate/CFDA) introduces quantifiable performance deficits in cellular retention time, which directly compromises quantitative pH measurements. The hydrolyzed product of FDA (fluorescein) exhibits rapid cellular efflux with an efflux half-life of approximately 16 min, while CFDA-derived carboxyfluorescein demonstrates a half-life of 94 min [1]. This rapid leakage introduces substantial background fluorescence and precludes the establishment of a stable intracellular dye concentration necessary for accurate ratiometric calibration [1]. For flow cytoenzymological applications, the inferior retention profile of FDA and CFDA directly translates to compromised data reproducibility and reduced signal-to-noise ratios compared to BCECF-AM [1].

BCECF-AM Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


BCECF-AM Outperforms FDA and CFDA in Intracellular Retention: >2 Hour Efflux Half-Life versus 16-94 Minutes

In a direct comparative study using EMT6 mouse mammary tumor cells, BCECF-AM demonstrated substantially superior intracellular retention of its hydrolyzed fluorescent product compared to both fluorescein diacetate (FDA) and carboxyfluorescein diacetate (CFDA). The efflux half-life for the BCECF-AM-derived BCECF free acid exceeded 2 hours, whereas FDA-derived fluorescein effluxed with a half-life of only 16 min and CFDA-derived carboxyfluorescein with a half-life of 94 min [1]. The study further noted that BCECF-AM hydrolysis kinetics deviate from classical Michaelis-Menten behavior, distinguishing it mechanistically from FDA and CFDA which exhibit Km values of approximately 2 μM and 19 μM, respectively [1].

Flow cytoenzymology Intracellular retention Efflux kinetics

BCECF pKa of 6.98 Provides Optimal Sensitivity in Physiological pH Range Compared to SNARF-1 (pKa ~7.5)

BCECF possesses a pKa of approximately 6.98, which situates its pH-sensing range optimally for detecting cytosolic pH fluctuations in the physiological 6.5–7.5 range, with linear fluorescence response spanning pH 6.4 to 7.6 [1]. In a comparative study examining three commonly used pH indicators, BCECF (pKa ~6.98) was specifically selected over SNARF-1 (pKa ~7.5) and CFDA (pKa ~6.5) for further development due to its pKa proximity to the physiological pH of the measured stromal environment [1]. The higher pKa of SNARF-1 (~7.5) reduces sensitivity to acidic shifts, while the lower pKa of CFDA (~6.5) diminishes responsiveness to alkaline excursions [1].

Physiological pH measurement pKa optimization Ratiometric fluorescence

BCECF-AM Enables Validated Dual-Loading with Fura-2 for Simultaneous pH and Calcium Measurement Without Signal Interference

BCECF-AM has been validated for simultaneous dual-loading with the calcium indicator Fura-2 AM in isolated rat cardiac myocytes, enabling concurrent measurement of intracellular pH and cytosolic free calcium concentration [Ca²⁺]i [1]. Critically, the ratiometric measurements of dual-loaded cells showed no significant difference from single-loaded controls, confirming the absence of spectral crosstalk or competitive interference between the two indicators under the established protocol [1]. Using this validated method, resting [Ca²⁺]i and pHi in myocytes were quantitatively determined as 48±7 nM and 7.17±0.05, respectively [1].

Multiplexed assays Calcium-pH coupling Cardiomyocyte physiology

BCECF-AM Exhibits Defined P-gp Transporter Substrate Kinetics with Km ~2 μM Across Multiple Blood-Brain Barrier Models

Quantitative characterization of BCECF-AM as a P-glycoprotein (P-gp) substrate revealed consistent Michaelis-Menten kinetics across three distinct blood-brain barrier models (bovine brain microvessels/BBM, primary cultured BBMEC, and MDCKII-MDR1 cells), with a Km value of approximately 2 μM for P-gp-related transport [1]. While Km values remained constant across models, Vmax varied 4-fold between BBM and cultured cell systems, indicating that transport capacity differences are model-dependent rather than affinity-dependent [1]. BCECF-AM was also found to be actively extruded from the membrane by multidrug transporters before intracellular hydrolysis can occur, a property that has been exploited for studying multidrug resistance mechanisms [2].

Drug efflux transport Blood-brain barrier P-glycoprotein

BCECF-AM Maintains Lymphocyte Proliferation Functionality Relative to CFDA and CFSE in Cellular Function Assays

In a comparative evaluation of five fluorochromes for human leukocyte functional studies, BCECF-AM demonstrated differential preservation of cellular functions relative to analog compounds. BCECF-AM did not interfere with lymphocyte proliferation, whereas CFDA exhibited a detrimental effect on both lymphocyte and granulocyte functions, and CFSE yielded intermediate functional outcomes [1]. BCECF-AM did exhibit some influence on superoxide production and chemotaxis of granulocytes, indicating that functional impact varies by cell type and endpoint [1].

Leukocyte function Cytotoxicity assessment Cell labeling

BCECF-AM Fluorescence Profile Enables Short-Term Double-Labeling with Calcein-AM in Lymphocyte Migration Studies

Due to marked differences in fluorescence excitation and emission profiles, BCECF-AM and Calcein-AM have been successfully employed for short-term (2-3 days post-injection) double-labeling experiments using flow cytometry to quantify entry of injected lymphocytes into lymphoid organs [1]. In contrast, CFSE—which forms covalent complexes with intracellular macromolecules—enables detection up to 8 weeks post-injection and is thus preferable for long-term migration tracking [1]. This positions BCECF-AM as an optimal choice for short-term multiplexed migration assays where dual-population tracking is required.

Multiplex labeling Lymphocyte tracking Flow cytometry

BCECF-AM Research Applications: Evidence-Backed Scenarios for Scientific and Industrial Use


Quantitative Cytosolic pH Monitoring in Flow Cytometry and Confocal Microscopy

BCECF-AM is optimally suited for ratiometric intracellular pH measurements using flow cytometry or confocal microscopy platforms, where its dual-excitation properties (pH-sensitive ~490 nm and isosbestic ~440 nm) enable correction for variations in dye loading, cell thickness, and instrument fluctuations . The extended intracellular retention of BCECF (>2 hour efflux half-life) supports the stable fluorescence baseline required for accurate in situ calibration using nigericin-based pH clamping protocols [1]. Laser scanning cytometry studies have validated BCECF-AM as a highly reproducible platform for pHi determination with the added advantage of simultaneous morphological imaging [2].

Simultaneous Measurement of Intracellular pH and Calcium Dynamics in Cardiac and Muscle Physiology

BCECF-AM can be dual-loaded with Fura-2 AM in isolated cardiomyocytes for concurrent quantification of pHi and [Ca²⁺]i without spectral interference, enabling investigation of pH-calcium coupling in excitation-contraction coupling, ischemia-reperfusion injury, and metabolic stress responses [3]. The validated dual-loading protocol (Fura-2 AM at 5 μM, BCECF-AM at 0.5 μM) yields reliable measurements with resting values of [Ca²⁺]i = 48±7 nM and pHi = 7.17±0.05 in isolated rat myocytes, providing a quantitative baseline reference for experimental comparisons [3].

Drug Efflux Transporter Activity Assessment in Blood-Brain Barrier and Multidrug Resistance Models

BCECF-AM serves as a validated substrate probe for quantitatively assessing P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP) transport activity in blood-brain barrier models, with defined Km values of approximately 2 μM for P-gp-related transport across multiple model systems [4]. The compound's active extrusion by multidrug transporters before intracellular hydrolysis provides a functional readout for transporter activity that can be modulated using specific inhibitors such as GF120918 [4].

Short-Term In Vivo Lymphocyte Migration Tracking with Dual-Population Labeling

BCECF-AM is specifically indicated for short-term (2-3 day) in vivo lymphocyte migration studies where dual-population tracking with Calcein-AM is required. The distinct fluorescence profiles of BCECF-AM and Calcein-AM enable simultaneous flow cytometric quantification of two lymphocyte populations entering lymphoid organs, whereas CFSE should be reserved for long-term (up to 8 week) tracking applications [5]. BCECF-AM's preservation of lymphocyte proliferation function further supports its use in migration studies where cellular functional integrity must be maintained [6].

Technical Documentation Hub

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